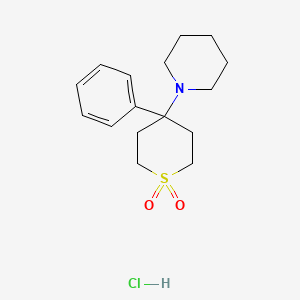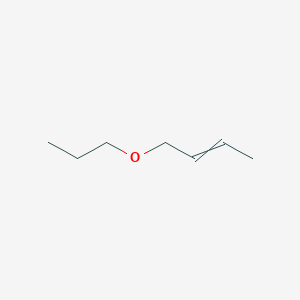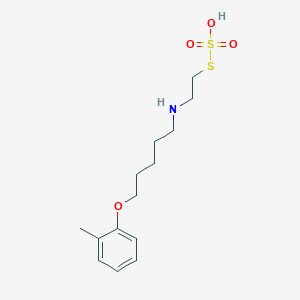![molecular formula C12H11NO B14717329 3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole CAS No. 13243-54-4](/img/structure/B14717329.png)
3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl-substituted cyclopentanone with hydroxylamine, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different substituents, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazole: Similar to isoxazole but with different positioning of the nitrogen and oxygen atoms.
Thiazole: Contains sulfur instead of oxygen in the ring structure.
Uniqueness
3-Phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
13243-54-4 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-phenyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C12H11NO/c1-2-5-9(6-3-1)12-10-7-4-8-11(10)14-13-12/h1-3,5-6H,4,7-8H2 |
InChI Key |
DICLDVWWWGBOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)ON=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)
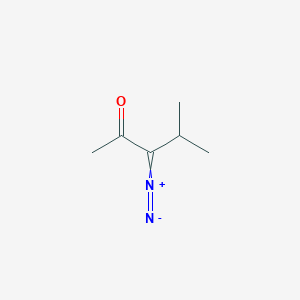
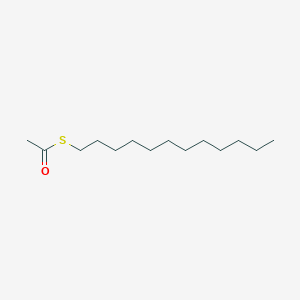

![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)



